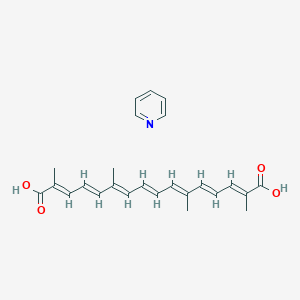
4-Acetamidosalicylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-acetamidosalicylic acid and related derivatives often involves complex chemical procedures aimed at enhancing its properties for various applications. A notable method described involves the synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and its use in oxidative reactions, demonstrating the compound's utility in stoichiometric oxidation processes (Mercadante et al., 2013). Additionally, the catalytic synthesis of glutamic acid derivatives, including 4-acetamidosalicylic acid analogs, underlines the compound's versatility in producing various bioactive molecules (Ramachandran et al., 2005).
Molecular Structure Analysis
The molecular structure of 4-acetamidosalicylic acid and its derivatives has been elucidated through various analytical techniques, including X-ray crystallography and spectroscopy. Studies on 4-aminosalicylic acid adducts provide insights into the molecular interactions and hydrogen-bonding patterns, which are crucial for understanding the compound's chemical behavior and reactivity (Cherukuvada et al., 2013).
Chemical Reactions and Properties
4-Acetamidosalicylic acid undergoes various chemical reactions, showcasing its role in synthetic chemistry and material science. For instance, the electrochemical oxidation of alcohols and aldehydes to carboxylic acids catalyzed by 4-acetamido-TEMPO highlights its potential in green chemistry applications (Rafiee et al., 2018).
Physical Properties Analysis
The physical properties of 4-acetamidosalicylic acid, including solubility, melting point, and crystalline structure, are fundamental for its practical applications. Research on the crystal structures of mono-substituted salicylic acids, such as 4-acetamidosalicylic acid, reveals diverse supramolecular arrangements and interactions, contributing to a deeper understanding of its physicochemical characteristics (Montis et al., 2012).
Chemical Properties Analysis
The chemical properties of 4-acetamidosalicylic acid, encompassing reactivity, stability, and interaction with other compounds, are crucial for its use in chemical synthesis and pharmaceutical formulations. Studies focusing on the compound's role as a mediator in oxidation reactions underscore its chemical versatility and potential for innovation in chemical synthesis (Rafiee et al., 2018).
Aplicaciones Científicas De Investigación
Plant Science
- Field : Plant Science
- Application : 4-Acetamidosalicylic acid, a derivative of salicylic acid, has been used in studies related to plant stress responses . In particular, it has been used in studies investigating the effects of salicylic acid on the growth and cadmium (Cd) content of lettuce (Lactuca sativa L.) under Cd stress .
- Method : The study evaluated the effects of different concentrations of salicylic acid (0, 25, 100, 200, and 500 mg/L) on the growth and cadmium (Cd) content of lettuce under Cd stress. The different concentrations of salicylic acid treatments were administered through foliar application .
- Results : The results showed that 100-200 mg/L salicylic acid significantly increased the plant height and biomass of lettuce under Cd stress. When salicylic acid concentration was 200 mg/L, the plant height and root length of lettuce increased by 19.42% and 22.77%, respectively, compared with Cd treatment alone .
Structural Modification of Natural Products
- Field : Medicinal and Pharmaceutical Chemistry
- Application : 4-Acetamidosalicylic acid, as an amino acid derivative, has been used in the structural modification of natural products . The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .
- Method : The study introduced amino acids to AD-1, a natural product, to obtain safer, more effective, and developable derivatives .
Exercise Science
- Field : Exercise Physiology
- Application : While the specific use of 4-Acetamidosalicylic acid is not mentioned, the study discusses the application of metabolomics in exercise science . Metabolomics is the quantitative analysis of small molecular weight metabolites in organisms, such as carbohydrates, amino acids, organic acids, nucleotides, and lipids .
- Method : The study uses mass spectrometry or magnetic resonance spectroscopy to study the pattern of change of organisms or endogenous metabolites at a given moment .
Pulp and Paper Industry
- Field : Pulp and Paper Industry
- Application : 4-Acetamido-TEMPO-mediated oxidation has been used in the pulp and paper industry . The oxidation process affects fibre structures and allows for an easier extraction of wood components .
- Method : The study involved the application of 4-Acetamido-TEMPO-mediated oxidation to thermomechanical pulp .
- Results : The results showed that components were easier to extract from the oxidized pulp .
Agriculture
- Field : Agriculture
- Application : Acetylsalicylic acid, a synthetic salicylic acid derivative, has been used in agriculture to prevent plant damage caused by various abiotic stresses (drought, high and low temperatures, salinity) and helps plants to build resistance to biotic stresses (pathogens) .
- Method : The study involved the foliar application of acetylsalicylic acid on wheat at different growth stages .
- Results : The study showed that both the selection of the appropriate concentration and the time of acetylsalicylic acid application have a significant impact on the growth and development of the wheat . The acetylsalicylic acid increased the amount of chlorophyll in the leaves, the number of grains in the ear, the mass of a thousand grains, and grain yield .
Safety And Hazards
Propiedades
IUPAC Name |
4-acetamido-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-5(11)10-6-2-3-7(9(13)14)8(12)4-6/h2-4,12H,1H3,(H,10,11)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTVSGCNBZPRBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90198167 | |
| Record name | 4-Acetamidosalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetamidosalicylic acid | |
CAS RN |
50-86-2 | |
| Record name | 4-Acetamidosalicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Acetamidosalicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Acetamido-2-hydroxybenzoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54182 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Acetamidosalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-acetamidosalicylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.064 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ACETAMIDOSALICYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7C1010RKE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dispiro[fluorene-9,4'-[2]oxazoline-5',9''-fluorene], 2'-methyl-](/img/structure/B20594.png)












